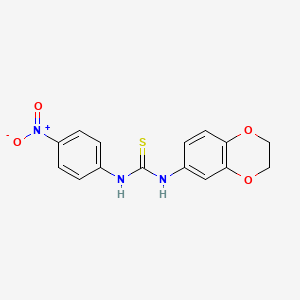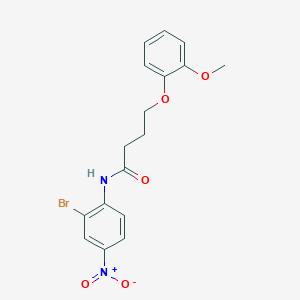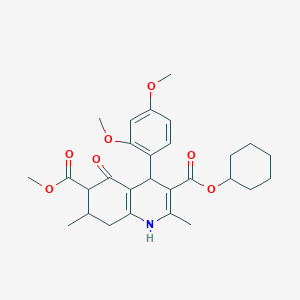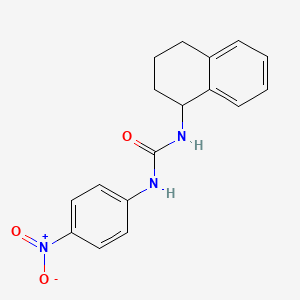
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-nitrophenyl)thiourea
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-nitrophenyl)thiourea, commonly known as DNPT, is a chemical compound that has been extensively used in scientific research. DNPT is a thiourea derivative that is widely used in the field of biochemistry and pharmacology due to its unique properties. DNPT is a potent inhibitor of the enzyme, tyrosinase, which is involved in the synthesis of melanin.
Mecanismo De Acción
The mechanism of action of DNPT involves the inhibition of the enzyme, tyrosinase. Tyrosinase is involved in the synthesis of melanin, which is responsible for skin pigmentation. DNPT binds to the active site of tyrosinase and inhibits its activity, thereby reducing the synthesis of melanin. In cancer cells, DNPT induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein, Bcl-2. DNPT also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Biochemical and Physiological Effects:
DNPT has been shown to have various biochemical and physiological effects. In dermatology, DNPT has been shown to reduce hyperpigmentation by inhibiting the synthesis of melanin. DNPT has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory skin disorders. In cancer research, DNPT has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNPT has several advantages and limitations for lab experiments. One of the advantages of DNPT is its potent inhibitory activity against tyrosinase, which makes it a useful tool in the study of melanin synthesis. DNPT is also a potent inhibitor of cancer cell growth and proliferation, making it a useful tool in cancer research. However, DNPT has some limitations, such as its potential toxicity and low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for DNPT research. One direction is to investigate the potential use of DNPT in the treatment of other hyperpigmentation disorders, such as vitiligo. Another direction is to explore the potential use of DNPT in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of DNPT and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Conclusion:
In conclusion, DNPT is a chemical compound that has been extensively used in scientific research due to its unique properties. DNPT is a potent inhibitor of the enzyme, tyrosinase, which is involved in the synthesis of melanin, and has been utilized in the field of dermatology to treat hyperpigmentation disorders. DNPT has also been used in the field of cancer research due to its ability to inhibit the growth and proliferation of cancer cells. DNPT has several advantages and limitations for lab experiments, and there are several future directions for DNPT research.
Aplicaciones Científicas De Investigación
DNPT has been extensively used in scientific research due to its unique properties. DNPT is a potent inhibitor of the enzyme, tyrosinase, which is involved in the synthesis of melanin. This property of DNPT has been utilized in the field of dermatology to treat hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation. DNPT has also been used in the field of cancer research due to its ability to inhibit the growth and proliferation of cancer cells. DNPT has been shown to induce apoptosis, inhibit angiogenesis, and suppress metastasis in various cancer cell lines.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-18(20)12-4-1-10(2-5-12)16-15(23)17-11-3-6-13-14(9-11)22-8-7-21-13/h1-6,9H,7-8H2,(H2,16,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKRYSLYSKLSKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-ethyl-2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4120114.png)
![ethyl 5-benzyl-2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4120116.png)

![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B4120135.png)
![N-[(4-allyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4120137.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4120151.png)
![N-[1-(1-adamantyl)butyl]-N'-1,3-benzodioxol-5-ylthiourea](/img/structure/B4120157.png)
![N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide](/img/structure/B4120161.png)

![N-1,3-benzothiazol-2-yl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4120180.png)


![N-(3'-acetyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4120193.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B4120197.png)